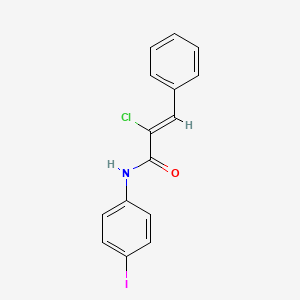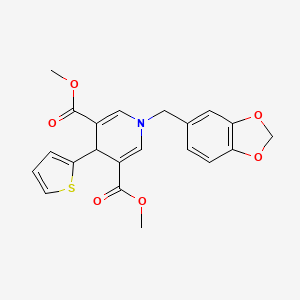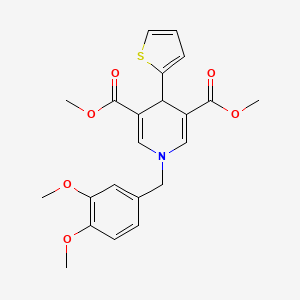![molecular formula C21H21N3OS B3613456 N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B3613456.png)
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea
Overview
Description
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea, also known as PCP-PI, is a synthetic compound that has been studied for its potential use in scientific research. PCP-PI is a derivative of phencyclidine (PCP), a dissociative anesthetic that was first developed in the 1950s. PCP-PI has been found to have a similar mechanism of action to PCP, but with fewer side effects and a longer duration of action.
Mechanism of Action
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea acts as a non-competitive antagonist at the NMDA receptor, which results in a decrease in the activity of the receptor. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in learning and memory. This compound also acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. This compound has also been found to increase the release of dopamine, which is involved in reward and motivation. In addition, this compound has been found to decrease the release of glutamate, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea in lab experiments is that it has a longer duration of action compared to PCP. This allows for longer experiments to be conducted without the need for repeated dosing. Additionally, this compound has fewer side effects compared to PCP, which makes it a safer compound to work with. One limitation of using this compound is that it is a relatively new compound, and more research needs to be done to fully understand its effects.
Future Directions
There are a number of future directions for research on N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been found to have an effect on the opioid system, which makes it a potential candidate for the treatment of opioid addiction. Additionally, more research needs to be done to fully understand the biochemical and physiological effects of this compound, and how it can be used to further our understanding of the brain.
Scientific Research Applications
N-methyl-N'-(1-phenylcyclopropyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the NMDA receptor, which is involved in learning and memory. This compound has also been found to have an effect on the dopamine system, which is involved in reward and motivation.
properties
IUPAC Name |
1-methyl-3-(1-phenylcyclopropyl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-24(14-19-22-18(15-26-19)16-8-4-2-5-9-16)20(25)23-21(12-13-21)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDVEWGXRQFFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=CS1)C2=CC=CC=C2)C(=O)NC3(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B3613381.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide](/img/structure/B3613382.png)

![methyl 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B3613390.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3613420.png)


![4-[(dimethylamino)sulfonyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B3613445.png)
![7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3613458.png)
![2-[(4-fluorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3613465.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3613469.png)
![N-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3613476.png)
![ethyl 4-{[(4-fluorophenyl)(isobutyryl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3613482.png)